molecular formula C8H5F4IS B14011467 (2-Fluoro-3-iodo-6-(trifluoromethyl)phenyl)(methyl)sulfane

(2-Fluoro-3-iodo-6-(trifluoromethyl)phenyl)(methyl)sulfane

Cat. No.: B14011467
M. Wt: 336.09 g/mol
InChI Key: HHTKHKJWMNGVSL-UHFFFAOYSA-N
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Description

(2-Fluoro-3-iodo-6-(trifluoromethyl)phenyl)(methyl)sulfane is a complex organic compound characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a phenyl ring, along with a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3-iodo-6-(trifluoromethyl)phenyl)(methyl)sulfane typically involves multiple steps, including halogenation, trifluoromethylation, and sulfane group introduction. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-iodo-6-(trifluoromethyl)phenyl)(methyl)sulfane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to the sulfane group.

    Substitution: Nucleophilic substitution reactions can replace the iodine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfane group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

(2-Fluoro-3-iodo-6-(trifluoromethyl)phenyl)(methyl)sulfane has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Fluoro-3-iodo-6-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with molecular targets through various pathways. The presence of fluorine and iodine atoms can enhance the compound’s ability to form strong interactions with target molecules, potentially affecting their function. The trifluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-3-iodo-6-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to the combination of fluorine, iodine, and trifluoromethyl groups on the phenyl ring, along with the presence of a methylsulfane group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C8H5F4IS

Molecular Weight

336.09 g/mol

IUPAC Name

2-fluoro-1-iodo-3-methylsulfanyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5F4IS/c1-14-7-4(8(10,11)12)2-3-5(13)6(7)9/h2-3H,1H3

InChI Key

HHTKHKJWMNGVSL-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1F)I)C(F)(F)F

Origin of Product

United States

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